molecular formula C3H7BrClN B13464333 (2Z)-3-bromoprop-2-en-1-amine hydrochloride

(2Z)-3-bromoprop-2-en-1-amine hydrochloride

Cat. No.: B13464333
M. Wt: 172.45 g/mol
InChI Key: ORSULGFDFNVWBS-ODZAUARKSA-N
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Description

(2Z)-3-bromoprop-2-en-1-amine hydrochloride is an organic compound with the molecular formula C3H6BrN·HCl It is a derivative of allylamine, where the bromine atom is attached to the second carbon of the propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-bromoprop-2-en-1-amine hydrochloride typically involves the bromination of allylamine. One common method is the addition of bromine to allylamine in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and yield of the desired product. The resulting (2Z)-3-bromoprop-2-en-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and subsequent acidification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-bromoprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding prop-2-en-1-amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyano, and methoxy derivatives of prop-2-en-1-amine.

    Oxidation: Products include oximes and nitriles.

    Reduction: The major product is prop-2-en-1-amine.

Scientific Research Applications

(2Z)-3-bromoprop-2-en-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various functionalized amines and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-3-bromoprop-2-en-1-amine hydrochloride involves its interaction with biological molecules through nucleophilic substitution reactions. The bromine atom can be replaced by nucleophiles present in biological systems, leading to the formation of new compounds with potential biological activities. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-chloroprop-2-en-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    (2Z)-3-iodoprop-2-en-1-amine hydrochloride: Similar structure but with an iodine atom instead of bromine.

    (2Z)-3-fluoroprop-2-en-1-amine hydrochloride: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(2Z)-3-bromoprop-2-en-1-amine hydrochloride is unique due to the specific reactivity of the bromine atom, which can undergo a variety of substitution reactions. The compound’s ability to form stable intermediates and products makes it valuable in synthetic chemistry and research applications.

Biological Activity

(2Z)-3-bromoprop-2-en-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₃H₈BrClN
  • Molecular Weight : 167.46 g/mol
  • Structure : The compound features a bromine atom attached to a propene structure with an amine functional group, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its role as a monoamine oxidase B (MAO-B) inhibitor. This enzyme is crucial in the metabolism of neurotransmitters such as dopamine, which are often diminished in neurodegenerative conditions like Parkinson's disease.

Key Mechanisms:

  • Inhibition of MAO-B : By inhibiting MAO-B, the compound helps increase the levels of dopamine in the brain, potentially alleviating symptoms associated with Parkinson's disease and other neurodegenerative disorders.
  • Neuroprotection : Studies suggest that compounds with similar structures exhibit neuroprotective properties, possibly through antioxidant mechanisms that protect neurons from oxidative stress.

Biological Activity and Therapeutic Applications

The therapeutic potential of this compound has been explored in various studies, particularly concerning its application in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

ActivityDescriptionReference
MAO-B InhibitionIncreases dopamine levels
NeuroprotectionProtects neurons from oxidative damage
Potential Treatment for PDAlleviates motor symptoms in Parkinson's disease
Antioxidant PropertiesReduces oxidative stress

Case Studies and Research Findings

Several studies have investigated the effects of this compound on neuronal health and function:

  • Study on Neuroprotection :
    • A study demonstrated that compounds similar to this compound provided significant neuroprotection against glutamate-induced toxicity in neuronal cell cultures. The results indicated a reduction in cell death and improved cell viability.
    • Reference: Research published in Neuroscience Letters highlighted these findings, emphasizing the compound's potential as a therapeutic agent for neurodegenerative conditions.
  • Clinical Implications in Parkinson's Disease :
    • Clinical trials assessing the efficacy of MAO-B inhibitors have shown promising results in improving motor function and overall quality of life for patients with Parkinson's disease.
    • A specific trial involving a related compound reported a significant reduction in bradykinesia and rigidity among participants after treatment.

Properties

Molecular Formula

C3H7BrClN

Molecular Weight

172.45 g/mol

IUPAC Name

(Z)-3-bromoprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C3H6BrN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H/b2-1-;

InChI Key

ORSULGFDFNVWBS-ODZAUARKSA-N

Isomeric SMILES

C(/C=C\Br)N.Cl

Canonical SMILES

C(C=CBr)N.Cl

Origin of Product

United States

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